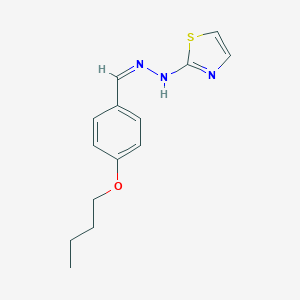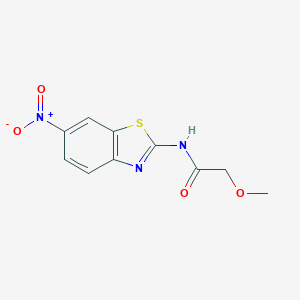
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone (BBT) is an organic compound that has been widely used in scientific research. It is a derivative of thiosemicarbazone and has been shown to exhibit potent antitumor activity in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is not fully understood. However, it is believed that 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone exerts its antitumor activity by chelating metal ions such as copper and iron, which are required for the growth and survival of cancer cells. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone also inhibits the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to have several biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone. One area of interest is the development of novel analogs of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the potential of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone as a radiosensitizer, which is a compound that enhances the sensitivity of cancer cells to radiation therapy. In addition, the combination of 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone with other chemotherapeutic agents is an area of potential research, as it may lead to synergistic antitumor effects.
Métodos De Síntesis
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by reacting 4-butoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is heated under reflux for several hours, and the resulting product is then recrystallized from ethanol to obtain pure 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone.
Aplicaciones Científicas De Investigación
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Propiedades
Nombre del producto |
4-Butoxybenzaldehyde 1,3-thiazol-2-ylhydrazone |
|---|---|
Fórmula molecular |
C14H17N3OS |
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
N-[(Z)-(4-butoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3OS/c1-2-3-9-18-13-6-4-12(5-7-13)11-16-17-14-15-8-10-19-14/h4-8,10-11H,2-3,9H2,1H3,(H,15,17)/b16-11- |
Clave InChI |
XBTXIDVSLBWIQI-WJDWOHSUSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=N\NC2=NC=CS2 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)



